molecular formula C17H22N2O3S B2778012 N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide CAS No. 2261031-50-7

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide

カタログ番号 B2778012
CAS番号: 2261031-50-7
分子量: 334.43
InChIキー: HFMFERJNAQVDPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and progression of various B-cell malignancies, and TAK-659 has shown promising results in preclinical studies as a potential therapy for these diseases.

作用機序

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on the B-cell receptor (BCR) signaling pathway. This results in decreased activation of key signaling molecules such as AKT and ERK, leading to decreased survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit their migration and invasion. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to enhance the activity of other therapies such as venetoclax, suggesting potential synergistic effects in combination therapy.

実験室実験の利点と制限

One advantage of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has demonstrated good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors.

将来の方向性

For research on N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify potential biomarkers of response. Additionally, combination therapy with other targeted agents or immunotherapies may be explored to further enhance its activity. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with these diseases.

合成法

The synthesis of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-methyl-3-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexylmethylamine and sodium cyanide to produce the desired product.

科学的研究の応用

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells.

特性

IUPAC Name

N-[cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-8-9-14(10-16(12)23(2,21)22)17(20)19-15(11-18)13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMFERJNAQVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C#N)C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。